

# Introduction: The Strategic Importance of 2-Methoxyacetophenone in Synthesis

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## Compound of Interest

Compound Name: 2-Methoxyacetophenone

Cat. No.: B1211565

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**2-Methoxyacetophenone**, identified by CAS number 579-74-8, is an aromatic ketone that has emerged as a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development.<sup>[1]</sup> Its molecular architecture, featuring an acetophenone core with an ortho-methoxy substituent, presents a unique combination of reactive sites that are highly valuable for medicinal chemists.<sup>[1]</sup> This compound serves as a versatile building block for the construction of more complex molecular frameworks, particularly in the synthesis of heterocyclic compounds and pharmacologically active molecules.<sup>[1]</sup> Its utility is prominently highlighted in the development of chalcones, which are precursors to compounds with potential anti-proliferative, antiviral, antibacterial, and anti-inflammatory properties.<sup>[1][2][3]</sup> This guide provides a comprehensive technical overview of the essential characterization data and methodologies for **2-methoxyacetophenone**, ensuring its effective and reliable use in research and development.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. These parameters not only confirm the identity and purity of the material but also inform decisions regarding reaction conditions, solvent selection, and purification strategies.

## Core Physicochemical Properties

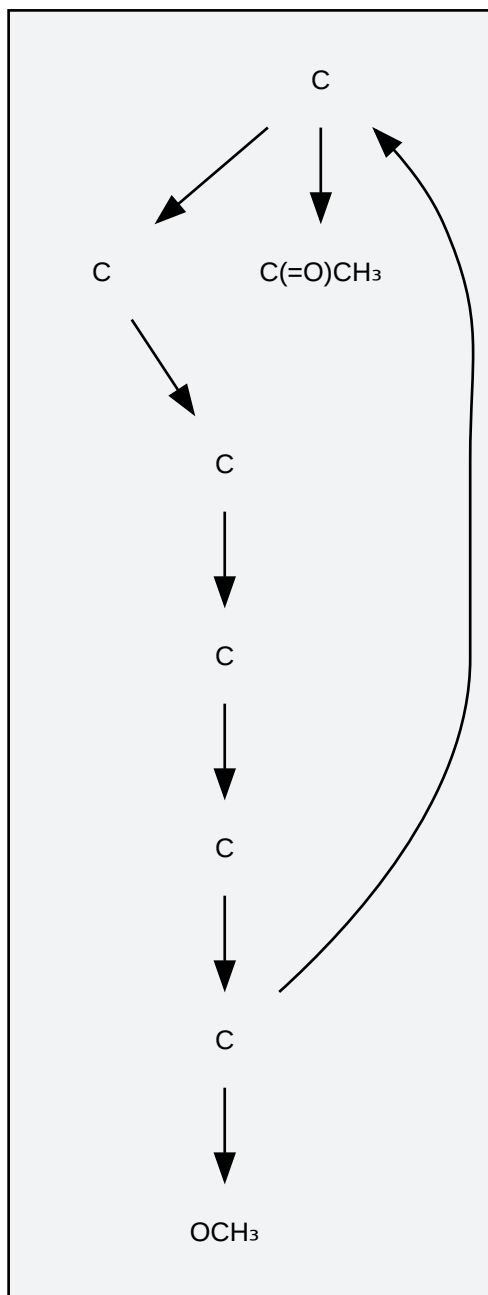
**2-Methoxyacetophenone** is typically a colorless to pale yellow clear liquid with a characteristic sweet, floral, and anisic odor.<sup>[4][5][6]</sup> Its physical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	579-74-8	[4]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[4]
Molecular Weight	150.17 g/mol	[4][7]
Appearance	Colorless to pale yellow clear liquid	[5][6]
Boiling Point	245-248 °C at 760 mmHg; 131 °C at 18 mmHg	[4][8]
Density	~1.09 g/mL at 25 °C	[5][8]
Refractive Index (n <sub>20/D</sub> )	~1.5393	[5][8]
Solubility	Soluble in ethanol, methanol, isopropanol; practically insoluble in water	[4]
LogP	1.82	[7][9]

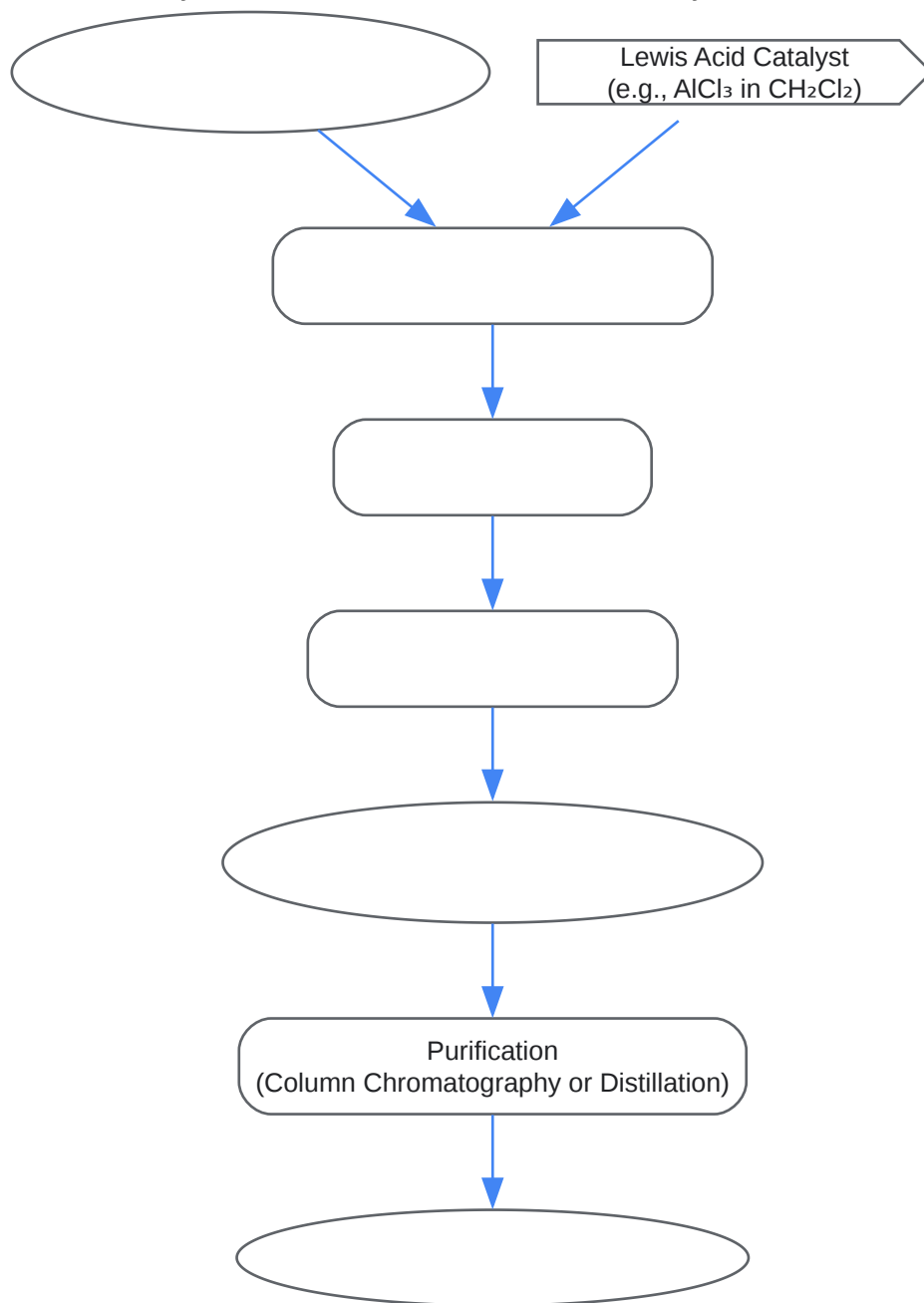
## Spectroscopic Fingerprinting for Unambiguous Identification

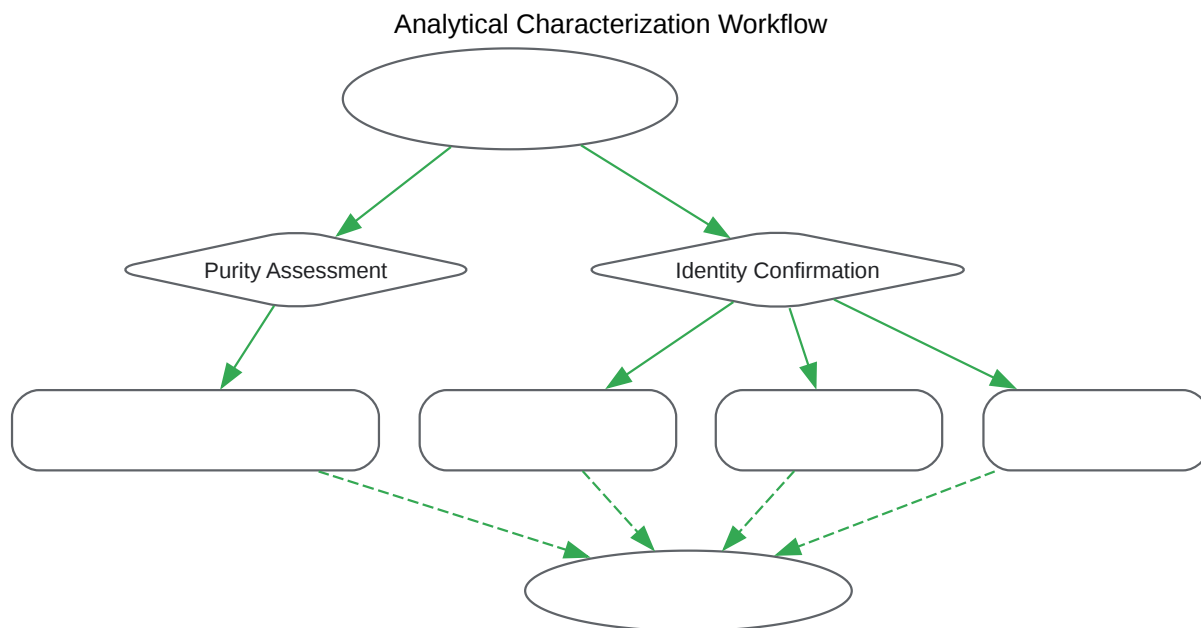
Spectroscopic analysis provides a detailed fingerprint of the molecular structure, confirming the presence of key functional groups and the overall arrangement of atoms.

## Molecular Structure of 2-Methoxyacetophenone



## Synthesis Workflow: Friedel-Crafts Acylation





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